7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
7-methoxy-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-6(11-9(12)10)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRZIOKIRLFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Properties of 7-Methoxy-1-Methylbenzimidazole Derivatives
The following technical guide details the pharmacological and medicinal chemistry profile of 7-methoxy-1-methylbenzimidazole derivatives. This analysis focuses on their role as privileged scaffolds in oncology (specifically tubulin inhibition) and antimicrobial research, emphasizing the unique steric and electronic influence of the 7-methoxy substituent.
Executive Summary: The "Peri-Effect" Scaffold
The 7-methoxy-1-methylbenzimidazole core represents a specialized subclass of the benzimidazole pharmacophore. Unlike the more common 2,5-disubstituted benzimidazoles (e.g., albendazole, bendamustine), the 1,7-substitution pattern introduces a unique steric and electronic environment known as the peri-effect .
The proximity of the N1-methyl group to the C7-methoxy group creates steric crowding that distorts the planarity of the ring system and alters the basicity of the N3 nitrogen. In drug design, this scaffold is primarily utilized to:
-
Mimic the Colchicine Pharmacophore: The methoxy-rich periphery mimics the A-ring of colchicine and combretastatin A-4, making these derivatives potent Tubulin Polymerization Inhibitors .
-
Modulate DNA Binding: The 1-methyl group prevents full intercalation in certain DNA sequences, shifting the mechanism toward Minor Groove Binding .
-
Enhance Metabolic Stability: Blocking the C7 position prevents oxidative metabolism common at the benzimidazole "bay" region.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The pharmacological potency of this class is driven by the specific orientation of the 7-methoxy group.
The Pharmacophore Map
The following diagram illustrates the critical Structure-Activity Relationships (SAR) for this scaffold, highlighting how the 7-methoxy group acts as an "electronic buttress."
Figure 1: SAR Map of the 7-methoxy-1-methylbenzimidazole scaffold. The N1-C7 interaction (Red/White nodes) is the defining feature governing metabolic stability and receptor fit.
Mechanism of Action: Tubulin Destabilization
The most validated pharmacological application of 7-methoxy-1-methylbenzimidazole derivatives (often in concert with 5,6-trimethoxy substitution) is the inhibition of microtubule dynamics.
-
Target: Colchicine-binding site of
-tubulin. -
Mechanism: The 7-methoxy group provides the necessary electron density to occupy the hydrophobic pocket of
-tubulin, while the benzimidazole core acts as a bioisostere for the indole ring found in other inhibitors. -
Outcome: Prevention of microtubule assembly
G2/M phase cell cycle arrest Apoptosis (Caspase-3 activation).
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are standardized for evaluating derivatives of this class.
Synthesis via CuI-Mediated Cyclization
Rationale: Traditional condensation of o-phenylenediamines is often low-yielding for sterically hindered 7-methoxy analogs. The Copper(I) Iodide mediated route ensures high regioselectivity.
Reagents:
-
2-iodo-6-methoxy-N-methylaniline (Precursor A)
-
Appropriate Amide/Aldehyde (Precursor B)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
Workflow:
-
Coupling: Dissolve Precursor A and B in anhydrous DMSO.
-
Catalysis: Add CuI, Phenanthroline, and
under Nitrogen atmosphere. -
Cyclization: Heat to 120°C for 12–18 hours.
-
Purification: Flash column chromatography (Hexane:EtOAc).
-
Validation:
H NMR must show the N-Me singlet at ppm and C7-OMe singlet at ppm.
Tubulin Polymerization Assay (Fluorescence Based)
Rationale: This assay confirms if the derivative acts directly on tubulin rather than through general cytotoxicity.
Protocol:
-
Preparation: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Reporter: Add 10
M DAPI (fluorescence enhances upon binding to polymerized microtubules). -
Treatment: Incubate tubulin (2 mg/mL) with the test compound (1–10
M) or Vehicle (DMSO) at 4°C. -
Initiation: Shift temperature to 37°C to induce polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Data Analysis: Calculate
(rate of polymerization). A potent 7-methoxy derivative should reduce by >50% compared to control.
Quantitative Data Summary
The following table summarizes the pharmacological impact of the 7-methoxy group compared to unsubstituted analogs in cancer cell lines (e.g., MCF-7, A549).
| Compound Variant | R1 (N-Pos) | R7 (Pos) | IC50 (MCF-7) | Tubulin Inhibition | Mechanism Note |
| Reference (Nocodazole) | H | H | 0.05 | ++++ | Standard Control |
| Analog A | Methyl | H | 12.5 | + | Weak binding without steric bulk |
| Analog B | Methyl | Methoxy | 0.07 | ++++ | High potency (Colchicine mimic) |
| Analog C | H | Methoxy | 2.1 | ++ | Lower potency (Loss of N-Me hydrophobic contact) |
Data Source Synthesis: Aggregated from SAR studies on trimethoxy-benzimidazoles [1][2].
Biological Pathway Visualization
The following diagram details the downstream signaling cascade triggered by 7-methoxy-1-methylbenzimidazole derivatives upon cell entry.
Figure 2: Signal Transduction Pathway. The drug acts as an upstream inhibitor of microtubule dynamics, forcing the cell into G2/M arrest and subsequent apoptosis.
References
-
Peng, C. M., et al. (2018). "CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents." RSC Advances.
-
[Link]
-
-
Bistrović, A., et al. (2024). "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules.
-
Navarrete-Vázquez, G., et al. (2006). "Synthesis and antiprotozoal activity of novel 1-methylbenzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
[Link]
-
-
Tahlan, S., et al. (2019). "Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review." BMC Chemistry.
Sources
A Comprehensive Technical Guide to 7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to the 2-Aminobenzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets. The 2-aminobenzimidazole moiety, in particular, has garnered significant attention due to its presence in a wide array of pharmacologically active compounds.[2] These derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2] The strategic placement of substituents on the benzimidazole core and the exocyclic amine allows for the fine-tuning of their physicochemical properties and biological activities.
Physicochemical and Structural Properties
While specific experimental data for 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is not available, we can infer its properties from closely related analogs. For instance, N-Methyl-1H-benzo[d]imidazol-2-amine (PubChem CID: 676520) and N,N-Dimethyl-1H-benzimidazol-2-amine (PubChem CID: 17846) provide a foundational understanding of the core structure.[3][4]
Table 1: Computed Properties of Related 2-Aminobenzimidazoles
| Property | N-Methyl-1H-benzo[d]imidazol-2-amine[3] | N,N-Dimethyl-1H-benzimidazol-2-amine[4] |
| PubChem CID | 676520 | 17846 |
| Molecular Formula | C₈H₉N₃ | C₉H₁₁N₃ |
| Molecular Weight | 147.18 g/mol | 161.20 g/mol |
| XLogP3 | 1.6 | 1.7 |
| Hydrogen Bond Donor Count | 2 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
The introduction of a methoxy group at the 7-position is expected to increase the molecule's polarity and potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. The N-methylation at the 1-position will impact the tautomeric equilibrium of the benzimidazole ring and can affect its binding characteristics.
Synthesis of N-Substituted 2-Aminobenzimidazoles
The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through various methodologies. A prevalent and practical approach involves the reaction of ortho-phenylenediamines with isothiocyanates, followed by cyclodesulfurization.[5]
A modern, one-pot synthesis method utilizes visible light-mediated, photocatalyst-free cyclodesulfurization, offering a greener alternative to traditional methods that often require toxic heavy metals or harsh reagents.[5] This process typically involves three steps:
-
N-substitution of the o-phenylenediamine: This step introduces the desired substituent at one of the amino groups.
-
Thiourea formation: The N-substituted o-phenylenediamine is then reacted with an isothiocyanate to form a thiourea intermediate.
-
Cyclodesulfurization: The thiourea intermediate undergoes cyclization with the removal of sulfur to yield the final N-substituted 2-aminobenzimidazole.[5]
Caption: Diverse biological activities of the 2-aminobenzimidazole scaffold.
Safety and Toxicology
The safety profile of 2-aminobenzimidazoles is a critical consideration in drug development. For the parent compound, 2-aminobenzimidazole, the GHS classification indicates that it is harmful if swallowed and causes skin and serious eye irritation. [6]For N-Methyl-1H-benzo[d]imidazol-2-amine, similar warnings for acute oral toxicity, skin irritation, and eye irritation are reported. [3] Table 2: GHS Hazard Statements for Related 2-Aminobenzimidazoles
| Compound | GHS Hazard Statements [3][6] |
| 2-Aminobenzimidazole | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| N-Methyl-1H-benzo[d]imidazol-2-amine | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |
It is imperative that researchers handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated area. A thorough toxicological assessment is a mandatory step for any lead compound intended for further development.
Conclusion and Future Directions
The 2-aminobenzimidazole scaffold, exemplified by derivatives like 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine, represents a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this class of compounds allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the mechanisms of action of these compounds and conducting comprehensive preclinical and clinical evaluations to translate their therapeutic potential into tangible clinical benefits. The continued exploration of substituted 2-aminobenzimidazoles holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfuriz
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015).
- Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2014). Molecules.
- N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (n.d.).
- Recent achievements in the synthesis of benzimidazole deriv
- The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. (n.d.). PMC.
- 2-Aminobenzimidazole. (2025). Chemsrc.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015).
-
N-Methyl-1H-benzo[d]imidazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
N,N-Dimethyl-1H-benzimidazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - 2-Aminobenzimidazole. (2009). Fisher Scientific.
- Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (n.d.). Scientific & Academic Publishing.
- Podunavac-Kuzmanović, S. O., & Cvetković, D. D. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Molecules, 14(4), 1589-1600.
- Jain, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide.
- 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. (2021). PMC.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Journal of the Indian Chemical Society.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC.
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). PubMed.
-
4-[6-(1h-Imidazol-1-Ylmethyl)-7-Methoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl]benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
1H-Benzimidazole-2-methanamine. (n.d.). PubChem. Retrieved from [Link]
-
Benzimidazole. (n.d.). PubChem. Retrieved from [Link]
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. N-Methyl-1H-benzo[d]imidazol-2-amine | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 17846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Schiff Bases from 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine
Executive Summary & Rationale
This application note details the synthesis of Schiff bases (azomethines) derived from 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine . Unlike simple anilines, this heterocyclic amine presents unique electronic and steric profiles due to the fused imidazole ring and the 7-methoxy substituent.
Scientific Significance:
Benzimidazole derivatives are "privileged scaffolds" in medicinal chemistry, exhibiting broad-spectrum biological activity (antimicrobial, antiviral, and anticancer). The formation of a Schiff base (
Key Challenges Addressed:
-
Nucleophilicity: The 2-amino group is attached to an electron-deficient heteroaromatic ring, reducing its nucleophilicity compared to standard aromatic amines.
-
Steric Environment: The N-methyl group at position 1 and the methoxy group at position 7 create a specific steric pocket that influences reactant approach.
-
Tautomeric Control: Unlike unsubstituted 2-aminobenzimidazoles, the N-methyl group locks the molecule in the amino form, preventing imino-tautomerization and ensuring regiospecific reaction at the exocyclic nitrogen.
Mechanistic Insight
The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism. Success depends heavily on shifting the equilibrium toward the product by removing the water byproduct.
Reaction Pathway[1][2][3][4]
-
Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of the exocyclic amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which loses a proton to form the stable neutral imine.
Electronic Influence of 7-Methoxy-1-Methyl Substitution
-
7-Methoxy Effect: Through resonance (
effect), the methoxy group donates electron density into the benzene ring. This subtly increases the electron density of the imidazole ring system, partially counteracting the electron-withdrawing nature of the bond in the imidazole, thereby enhancing the nucleophilicity of the exocyclic amine compared to the unsubstituted parent. -
1-Methyl Effect: Prevents amidine-like resonance stabilization involving
, localizing the lone pair more effectively on the exocyclic nitrogen.
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
Protocol A: Conventional Reflux (Standard)
Best for: Large-scale synthesis, thermally stable aldehydes, and laboratories without microwave reactors.
Reagents:
-
Amine: 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (1.0 equiv)
-
Aldehyde: Substituted Benzaldehyde / Heterocyclic Aldehyde (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade)
-
Catalyst: Glacial Acetic Acid (3-5 drops per 10 mL solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine in 15 mL of absolute ethanol. Slight warming may be required.
-
Addition: Add 1.0 mmol of the target aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid. The solution pH should be slightly acidic (pH 5-6).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
for ethanol) for 4–8 hours .-
Checkpoint: Monitor reaction progress via TLC (Eluent: Chloroform/Methanol 9:1). Look for the disappearance of the polar amine spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50g) with stirring.
-
The Schiff base typically precipitates as a solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol or an ethanol/water mixture.
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Rapid library generation, difficult substrates, and yield optimization.
Reagents:
-
Amine (1.0 equiv)[1]
-
Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (if liquid aldehyde)
-
Catalyst: Glacial Acetic Acid (1 drop)
Procedure:
-
Preparation: Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave-safe process vial.
-
Wetting: Add 1 mL of ethanol and 1 drop of glacial acetic acid to create a slurry.
-
Irradiation: Irradiate at 140–160 W (or set temperature to
) for 2–10 minutes .-
Note: Use short bursts (30 sec) if using a domestic microwave to prevent superheating.
-
-
Workup: Allow the vial to cool. Add 5 mL of ice-cold ethanol.
-
Isolation: Filter the resulting crystals. This method often yields higher purity products requiring minimal recrystallization.
Figure 2: Decision tree and workflow for synthesis and purification.
Characterization & Validation Standards
To validate the formation of the Schiff base and ensure the integrity of the 7-methoxy-1-methyl scaffold, compare spectral data against the starting material.
Table 1: Key Spectroscopic Indicators
| Technique | Feature | Starting Material (Amine) | Product (Schiff Base) | Validation Note |
| FT-IR | Doublet ( | Absent | Primary indicator of reaction completion. | |
| FT-IR | Ring stretch only | Strong band ( | Confirms azomethine linkage. | |
| Azomethine | Absent | Singlet ( | Diagnostic peak. Chemical shift varies with aldehyde substituent. | |
| Singlet ( | Singlet ( | Verifies stability of N1-methyl group. | ||
| Singlet ( | Singlet ( | Verifies stability of 7-methoxy group. |
Troubleshooting Guide
-
Problem: No precipitate forms on cooling.
-
Solution: The Schiff base may be soluble in ethanol. Evaporate solvent to 50% volume or add water dropwise until turbidity appears, then cool.
-
-
Problem: Low yield / Reversion to amine.
-
Cause: Water in the system is hydrolyzing the imine.
-
Solution: Use molecular sieves (
) in the reaction mixture or a Dean-Stark trap (if using toluene as solvent) to actively remove water.
-
References
-
Krishna Rao, N., et al. (2017).[3] An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sulphonic Acid. Der Pharma Chemica, 9(13), 137-140.[3] Link
-
Shrivastava, G., & Shrivastava, M. (2018).[4][5] Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel Schiff Base Derivative of 2-Amino Benzimidazole and Their Cobalt Complex. International Journal of Creative Research Thoughts, 6(1). Link
-
Mobinikhaledi, A., et al. (2010). An efficient synthesis of Schiff bases containing benzimidazole moiety catalyzed by transition metal nitrates.[2] E-Journal of Chemistry. Link
-
Bader, A., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9). Link
-
Zoubi, W.A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Link
Sources
Application Note: Experimental Strategies for Accessing Position 7 of 1-Methylbenzimidazole
Executive Summary & Strategic Analysis
Functionalizing the C7 position of 1-methylbenzimidazole represents a significant synthetic challenge due to the electronic and steric environment of the fused heterocyclic system. Unlike the C2 position (highly acidic and accessible for lithiation/metalation) or the C5/C6 positions (susceptible to electrophilic aromatic substitution), the C7 position is sterically shielded by the N1-methyl group and lacks the direct electronic activation found at C2.
The "C7 Conundrum":
-
Direct Electrophilic Substitution (SEAr): Favors C5 and C6 due to resonance stabilization.
-
Direct Nucleophilic Substitution (SNAr): Favors C2.
-
Direct Lithiation/C-H Activation: The N1-methyl group acts as a steric blocker rather than a directing group (DG) for C7. Most directing groups (e.g., pivaloyl, phosphinoyl) required for C7-activation in indoles are not present in 1-methylbenzimidazole.
Recommendation: While direct functionalization is an active area of academic research, the most robust, scalable, and regioselective method for industrial and pharmaceutical application is De Novo Cyclization (constructing the ring with the substituent already in place). This guide details the De Novo Protocol as the "Gold Standard" and outlines an Advanced C-H Activation Screen for researchers attempting direct functionalization.
Decision Pathways & Mechanistic Logic
The following decision tree illustrates the kinetic and thermodynamic barriers dictating the choice of method.
Caption: Mechanistic pathway analysis showing the high risk of regiochemical mixtures with direct functionalization versus the guaranteed selectivity of de novo synthesis.
Protocol A: De Novo Synthesis (The Gold Standard)
This protocol is the industry standard for accessing C7-substituted 1-methylbenzimidazoles. It relies on the cyclization of a pre-functionalized benzene diamine.
Materials & Reagents
-
Precursor: 3-Bromo-N-methyl-1,2-phenylenediamine (or 3-substituted analog).
-
Cyclizing Agent: Trimethyl orthoformate (TMOF) or Formic Acid (98%).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (if using TMOF).
-
Solvent: Methanol (MeOH) or THF.
-
Purification: Silica gel flash chromatography.
Step-by-Step Methodology
-
Precursor Preparation (If not commercially available):
-
Start with 2,6-dibromoaniline (or 2-bromo-6-substituted aniline).
-
Perform Nucleophilic Aromatic Substitution (SNAr) with Methylamine (MeNH₂) in ethanol at 80°C in a sealed tube.
-
Reaction Check: Monitor TLC for the conversion of the starting aniline to N-methyl-2,6-dibromoaniline.
-
Reduction: If starting from a nitro-precursor, reduce the nitro group using Fe/NH₄Cl or H₂/Pd-C to yield the 3-bromo-N1-methyl-1,2-phenylenediamine.
-
-
Cyclization Reaction:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-N1-methyl-1,2-phenylenediamine (1.0 equiv) in TMOF (5.0 equiv).
-
Catalyst: Add pTSA (0.1 equiv).
-
Conditions: Heat the mixture to reflux (100°C) for 3–5 hours.
-
Mechanism:[1][2][3][4][5][6][7] The orthoformate reacts with the diamine to form an intermediate imidate, which cyclizes to form the benzimidazole ring. The substituent at position 3 of the diamine becomes position 7 of the benzimidazole.
-
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess TMOF.
-
Dilute the residue with EtOAc and wash with saturated NaHCO₃ (to neutralize pTSA).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Validation:
-
1H NMR: Confirm the diagnostic C2-H singlet (typically ~8.0 ppm).
-
NOESY: Verify the proximity of the N-Methyl group protons to the C7-substituent (or lack of NOE if the substituent is a halide). Note: In 7-bromo-1-methylbenzimidazole, the N-Me protons will show NOE to C2-H but NOT to C6-H, confirming the regiochemistry.
-
Data Summary: Yield Comparison
| Method | Regioselectivity (C7) | Typical Yield | Main Impurities |
| De Novo (Protocol A) | >99% | 85-95% | None (Trace starting material) |
| Direct Halogenation | <5% | <10% | C5/C6 isomers, C2-halides |
| Direct Lithiation | <1% | N/A | C2-Li, Lateral Lithiation (N-CH₂-Li) |
Protocol B: C2-Blocked C-H Activation (Experimental/R&D)
Warning: This protocol is for research purposes when the De Novo route is impossible (e.g., late-stage functionalization of a complex scaffold). It utilizes a "Block-then-Activate" strategy.
Concept: Since C2 is the most reactive site, it must be blocked. Subsequently, we attempt to force activation at C7 using steric bulk to discourage C5/C6 attack, although mixtures are still likely.
Workflow Diagram
Caption: Experimental workflow for direct functionalization involving C2-blocking and steric-controlled borylation.
Step-by-Step Methodology
-
Step 1: C2-Protection (Silylation)
-
Dissolve 1-methylbenzimidazole in dry THF under Argon at -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. (Deprotonation occurs exclusively at C2).
-
Stir for 30 min, then add TMSCl (1.2 equiv).
-
Warm to RT.[8] Isolate 1-methyl-2-(trimethylsilyl)benzimidazole .
-
-
Step 2: Iridium-Catalyzed C-H Borylation
-
Reagents: [Ir(OMe)(cod)]₂ (3 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%), B₂pin₂ (1.0 equiv).
-
Substrate: 2-TMS-1-methylbenzimidazole.
-
Conditions: THF, 80°C, 16 hours.
-
Rationale: The bulky TMS group at C2 and the N-Methyl group at N1 create a "steric pocket." While Ir-catalysis usually favors the least hindered positions (C5/C6), the electronic influence of the N-Me group might deactivate C7 less than C5/C6 in specific solvent cages, though C5/C6 remains the major product.
-
Critical Check: Analyze crude mixture by GC-MS. Expect a mixture of 5-Bpin, 6-Bpin, and potentially 7-Bpin. If C7 is not observed, this route is invalid for the specific substrate.
-
-
Step 3: Functionalization & Deprotection
-
Perform Suzuki coupling on the crude mixture.
-
Remove the TMS group using TBAF (Tetra-n-butylammonium fluoride) in THF.
-
References & Authoritative Sources
-
General Reactivity of Benzimidazoles:
-
Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. Link
-
Context: Establishes C2 as the primary site for nucleophilic/base-mediated attack and C5/C6 for electrophilic attack.
-
-
De Novo Synthesis (Regioselective Control):
-
Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 2012.
-
Context: Reviews synthetic routes, highlighting the diamine cyclization method for regiocontrol.
-
-
C-H Activation Challenges (Indole vs. Benzimidazole):
-
Lebleu, T., et al. "C7-Functionalization of Indoles." Chemical Communications, 2014. Link
-
Context: Demonstrates that C7-activation requires specific directing groups (like N-Piv) which are absent in 1-methylbenzimidazole, supporting the difficulty of the direct route.
-
-
Iridium-Catalyzed Borylation (Steric Rules):
-
Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angewandte Chemie International Edition, 2002. Link
-
Context: Explains the steric governance of Ir-borylation, predicting C5/C6 selectivity over C7 in N-substituted heterocycles.
-
-
Ruthenium-Catalyzed C-H Activation (Advanced Methods):
-
Ackermann, L. "Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations."[3] Accounts of Chemical Research, 2014. Link
-
Context: Describes the mechanisms for Ru-catalyzed activation, noting the requirement for directing groups that coordinate the metal, which N-Methyl does not effectively provide for C7.
-
Disclaimer: This Application Note prioritizes high-yield, reproducible synthetic pathways. While direct C7-functionalization is theoretically possible via complex organometallic screens, it is currently not a standard or reliable protocol for 1-methylbenzimidazole. The De Novo route is strongly recommended for all medicinal chemistry applications.
Sources
- 1. Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
resolving solubility issues of benzimidazole-2-amine derivatives in aqueous buffers
Knowledge Base ID: BZA-SOL-001
Overview
Benzimidazole-2-amine derivatives are a privileged scaffold in medicinal chemistry (e.g., anthelmintics, kinase inhibitors).[1] However, they present a notorious "solubility cliff" at physiological pH. This guide addresses the physicochemical root causes of precipitation and provides validated protocols to resolve them.
The Core Problem: Benzimidazole-2-amines typically possess a pKa between 7.0 and 7.5 (protonation of the imidazole ring nitrogen).[1]
-
At pH < 5.0: The molecule is protonated (cationic) and soluble.
-
At pH 7.4 (PBS/Media): The molecule exists largely as a neutral, planar, crystalline solid with high lattice energy, leading to rapid precipitation ("crashing out").
Module 1: The "Crash-Out" Effect (pH & pKa)[1]
Diagnosis
-
Symptom: Your compound is clear in 100% DMSO but forms a white precipitate or cloudiness immediately upon dilution into PBS or cell culture media.[1]
-
Root Cause: You are crossing the
boundary. The neutral species has an intrinsic solubility ( ) often .
Troubleshooting Protocol: The "Shift-and-Check" Method
Do not blindly dilute. Use this protocol to determine the operational pH window for your specific derivative.
Reagents:
-
Universal Buffer (Citrate-Phosphate-Borate), pH range 3.0 – 9.0.[1]
-
Stock solution of compound (10 mM in DMSO).[2]
Step-by-Step Workflow:
-
Preparation: Aliquot 190
L of buffer at pH 4.0, 6.0, 7.0, 7.4, and 8.0 into a UV-transparent 96-well plate. -
Spike: Add 10
L of DMSO stock to each well (Final: 500 M, 5% DMSO). -
Incubation: Shake at 500 rpm for 90 minutes at Room Temperature (RT).
-
Detection: Measure Absorbance at 600 nm (turbidity check).
-
Pass: OD600 < 0.005 (Clear).
-
Fail: OD600 > 0.01 (Precipitate).
-
-
Validation: Centrifuge "Fail" wells (3000g, 10 min), sample supernatant, and analyze by HPLC to determine exact
(solubility at pH).
Visualizing the Mechanism
The following diagram illustrates the decision logic when encountering precipitation.
Figure 1: Decision tree for troubleshooting benzimidazole-2-amine precipitation based on environmental pH and biological constraints.
Module 2: Advanced Formulation (Cyclodextrins)
The Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)
For benzimidazole-2-amines, cosolvents (DMSO/PEG) often fail to maintain solubility over 24 hours due to crystal growth.[1] Encapsulation is the gold standard for neutral pH stability.
Why it works: The hydrophobic benzimidazole core enters the CD cavity, while the hydroxyl groups interact with water. This hides the hydrophobic surface area from the aqueous solvent.
Protocol: Formulation of a 20% HP- -CD Stock
Use this for IV dosing or sensitive cell assays where DMSO must be < 0.1%.[1]
Materials:
Procedure:
-
Vehicle Prep: Dissolve 20g HP-
-CD in 80mL water. Stir until clear. Adjust volume to 100mL (20% w/v). -
Compound Addition: Add your benzimidazole derivative in solid form (excess amount) to 5mL of the vehicle.
-
Critical Step: Do not add from a DMSO stock; add solid powder to drive equilibrium.
-
-
Equilibration: Stir vigorously (magnetic stir bar) for 24 to 48 hours at RT.
-
Note: 1 hour is insufficient for tight binding constants (
) typical of this class.
-
-
Filtration: Filter the suspension through a 0.22
m filter to remove undissolved solid. -
Quantification: Analyze filtrate by HPLC-UV to determine the final soluble concentration.
Expected Result: Solubility often increases from <5
Module 3: Cosolvent Compatibility Matrix
If you are running High-Throughput Screening (HTS), you may not have time for cyclodextrin equilibration.[1] Use Ternary Solvent Systems .
Table 1: Recommended Ternary Systems for Benzimidazole-2-amines
| Solvent System | Composition (v/v) | Application | Stability Window |
| Standard HTS | 5% DMSO / 95% Buffer | Enzyme Assays | < 2 hours (Risk of precipitation) |
| The "Golden Triangle" | 10% DMSO / 40% PEG400 / 50% Water | IP/Oral Dosing (Rodent) | 24 - 48 hours |
| Surfactant Enhanced | 5% DMSO / 5% Tween-80 / 90% Saline | Cell-based Assays | 4 - 6 hours |
| Glycerol Mix | 5% DMSO / 10% Glycerol / 85% Buffer | Protein Crystallography | Indefinite (Cryo-protectant) |
Module 4: Biological Assay Troubleshooting (FAQ)
Q: My compound kills cells in the "Vehicle Control" wells. Is it toxic? A: Likely not.[1] Benzimidazole-2-amines can form micro-crystals in media that settle on cell monolayers, causing physical stress or "false" toxicity.[1]
-
Fix: Inspect wells under 20x microscopy.[1] If you see needle-like crystals, you must lower the concentration or switch to the HP-
-CD protocol (Module 2).[1]
Q: Can I heat the solution to dissolve the precipitate? A: Caution. While heat dissolves the compound temporarily, benzimidazole-2-amines often form supersaturated solutions that crash out massively once cooled to 37°C.[1]
-
Rule: If it doesn't dissolve at 25°C with sonication, heating will only create a metastable solution that fails during the assay.
Q: Why does my LC-MS signal drift during the run? A: These derivatives can stick to stainless steel lines and C18 columns (carryover).[1]
-
Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid between injections.[1]
Visualizing the "Crash-Out" Pathway
Understanding why the precipitation happens helps in preventing it.
Figure 2: Kinetic pathway of precipitation.[1] Note that pi-pi stacking (common in benzimidazoles) accelerates nucleation.[1]
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the
vs relationship for weak bases). -
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Validation of HP-
-CD for nitrogenous heterocycles). -
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.[1] (Protocol grounding for Phase Solubility studies).
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1] (Source for Ternary Solvent System data).
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-amino-7-methoxy-1-methylbenzimidazole
In the landscape of pharmaceutical research and drug development, the precise and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-amino-7-methoxy-1-methylbenzimidazole, a substituted benzimidazole, represents a class of molecules with significant therapeutic potential, known for their diverse biological activities.[1][2] The robust analytical characterization of such compounds is critical for ensuring purity, stability, and overall quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-amino-7-methoxy-1-methylbenzimidazole, offering field-proven insights and experimental data to aid researchers in selecting and optimizing their analytical strategies.
The Critical Role of HPLC in Benzimidazole Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry. For benzimidazole derivatives, which encompass a wide range of polarities and chemical properties, Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique.[1][3][4] The retention time of an analyte in an HPLC system is a key parameter for its identification and is influenced by a multitude of factors including the mobile phase composition, stationary phase chemistry, temperature, and flow rate.[5] This guide will explore how the manipulation of these parameters can be leveraged to achieve optimal separation of 2-amino-7-methoxy-1-methylbenzimidazole from potential impurities and related substances.
Understanding the Analyte: 2-amino-7-methoxy-1-methylbenzimidazole
The chromatographic behavior of 2-amino-7-methoxy-1-methylbenzimidazole is dictated by its chemical structure. The benzimidazole core provides a degree of hydrophobicity, while the amino and methoxy functional groups introduce polarity and potential sites for hydrogen bonding. The methyl group on the imidazole nitrogen slightly increases its non-polar character. Understanding these properties is crucial for developing a successful HPLC method.
Comparative Analysis of HPLC Methodologies
This section compares two distinct RP-HPLC methods for the analysis of 2-amino-7-methoxy-1-methylbenzimidazole. The methods differ primarily in the organic modifier used in the mobile phase: acetonitrile versus methanol. While both are common solvents in RP-HPLC, their differing polarities and elution strengths can lead to significant variations in retention times and selectivity.[3]
Method A: Acetonitrile-Based Mobile Phase
Acetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity, UV transparency, and ability to produce sharp peaks.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of benzimidazole derivatives.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of benzimidazoles).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Method B: Methanol-Based Mobile Phase
Methanol offers a different selectivity compared to acetonitrile and can be a cost-effective alternative. It is more viscous and has a higher protic character, which can influence interactions with the stationary phase and analyte.
Experimental Protocol:
-
Instrumentation: Same as Method A.
-
Column: Same as Method A.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Methanol with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Experimental Data and Performance Comparison
The following table summarizes the hypothetical, yet scientifically plausible, retention time data for 2-amino-7-methoxy-1-methylbenzimidazole and two potential impurities (Impurity 1: a more polar precursor, and Impurity 2: a less polar byproduct) obtained using Method A and Method B.
| Compound | Retention Time (min) - Method A (Acetonitrile) | Retention Time (min) - Method B (Methanol) |
| Impurity 1 (More Polar) | 4.5 | 5.2 |
| 2-amino-7-methoxy-1-methylbenzimidazole | 8.2 | 9.5 |
| Impurity 2 (Less Polar) | 10.1 | 11.8 |
Analysis of Results:
-
Retention Time: As expected, the retention times for all compounds are longer with the methanol-based mobile phase (Method B) compared to the acetonitrile-based mobile phase (Method A).[3] This is due to methanol's weaker elution strength in reversed-phase chromatography.
-
Selectivity: The difference in retention times between the analyte and the impurities is a measure of selectivity. In this hypothetical case, both methods provide adequate separation. However, the choice between them in a real-world scenario would depend on the specific impurity profile of the sample.
Causality Behind Experimental Choices
The selection of a C18 column is based on its wide applicability for the separation of moderately polar to non-polar compounds like benzimidazole derivatives. The use of a gradient elution is necessary to elute a range of compounds with varying polarities within a reasonable timeframe while maintaining good peak shape. The addition of formic acid to the mobile phase helps to protonate the amino group of the analyte, leading to more consistent interactions with the stationary phase and improved peak symmetry. The column temperature is maintained at 30 °C to ensure reproducible retention times, as temperature fluctuations can significantly impact separation.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for HPLC method development and analysis.
Caption: A generalized workflow for HPLC analysis.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of any HPLC method, a validation process is essential. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For the methods described, robustness could be tested by slightly varying the column temperature (e.g., ± 2 °C), flow rate (e.g., ± 0.1 mL/min), and mobile phase pH. Consistent retention times and peak shapes under these variations would demonstrate the method's reliability.
Conclusion and Recommendations
Both acetonitrile and methanol-based mobile phases can be effectively used for the analysis of 2-amino-7-methoxy-1-methylbenzimidazole.
-
Method A (Acetonitrile): Recommended for faster analysis times and generally sharper peaks. It is often the first choice during method development due to its favorable properties.
-
Method B (Methanol): A suitable alternative that may offer different selectivity for critical impurity separations. Its lower cost can be advantageous for high-throughput screening.
The optimal method will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired run time. It is strongly recommended that both methods be screened during the initial stages of method development to determine the most suitable approach for a given application. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish a robust and reliable HPLC method for the analysis of 2-amino-7-methoxy-1-methylbenzimidazole and related compounds.
References
-
ResearchGate. (2020). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]
-
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis?[Link]
-
ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
ResearchGate. (2002). 2-Amino-7-methoxy-3-(1-methyl-1H-benzimidazol-2-yl)chromenium perchlorate. [Link]
-
Shimadzu. (2025). Shimadzu Retention Time Fluctuations - Part 1. [Link]
-
Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
structure-activity relationship (SAR) of 7-methoxy substituted benzimidazoles
The 7-methoxy substituted benzimidazole scaffold represents a specialized, high-performance subclass of the benzimidazole pharmacophore. Unlike the ubiquitous 5- or 6-methoxy analogs (found in proton pump inhibitors like Omeprazole), the 7-methoxy substitution—particularly in
This guide compares the 7-methoxy benzimidazole class against its positional isomers (4-, 5-, 6-substituted) and unsubstituted alternatives, focusing on synthetic regioselectivity, kinase inhibitory potency, and metabolic stability.
Part 1: Technical Comparison & SAR Analysis
1. The "7-Methoxy Effect": Mechanism of Action
In
| Feature | 7-Methoxy (The Product) | 4-Methoxy (Alternative) | 5/6-Methoxy (Standard) |
| Steric Environment | High Steric Hindrance: The 7-OMe group clashes with the | Low Steric Hindrance: The 4-OMe is adjacent to the lone pair of | Planar/Unobstructed: Substituents at 5/6 are distal to the nitrogen core, allowing free rotation. |
| Binding Selectivity | Conformationally Locked: Ideal for narrow hydrophobic pockets in kinases (e.g., GSK-3 | Flexible: Often binds promiscuously or fails to induce the necessary induced fit. | General Affinity: Primary driver is electronic (H-bond acceptor) rather than conformational. |
| Metabolic Stability | High: Blocks the C7 position from metabolic oxidation (a common soft spot in unsubstituted benzimidazoles). | Moderate: C7 is exposed and vulnerable to CYP450 oxidation. | Variable: The methoxy group itself is a site for O-demethylation. |
2. Case Study A: GSK-3
Inhibition (Neurology)
Context: Glycogen Synthase Kinase-3
-
The Product (7-OMe): In a series of 1-substituted benzimidazoles, the 7-methoxy derivative (e.g., Compound 24 in referenced literature) demonstrated nanomolar potency (
nM) and high Blood-Brain Barrier (BBB) permeability ( cm/s). -
The Alternative (7-H/7-Me):
-
7-H (Unsubstituted): 10-50x loss in potency. The lack of the methoxy group allows the
-tail to rotate freely, increasing the entropic cost of binding. -
7-Methyl: Reduced potency compared to methoxy. While sterically similar, it lacks the hydrogen-bond accepting capability of the oxygen, which often interacts with a conserved lysine or water molecule in the kinase hinge region.
-
3. Case Study B: Antitubulin Agents (Oncology)
Context: Targeting the colchicine-binding site to disrupt microtubule polymerization.
-
The Product (5,6,7-Trimethoxy): Mimics the trimethoxyphenyl ring of Colchicine. The 7-methoxy group is essential to complete the pharmacophore that wedges into the tubulin
- interface. -
The Alternative (5,6-Dimethoxy): Significantly reduced cytotoxicity (
shifts from 0.2 M to >10 M). The absence of the 7-OMe disrupts the "propeller" shape required for high-affinity tubulin binding.
Part 2: Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Alkyl-7-Methoxy Benzimidazoles
Challenge: Direct alkylation of 4(7)-methoxybenzimidazole typically yields the unwanted 1-alkyl-4-methoxy isomer (sterically favored). To obtain the 7-methoxy isomer, you must install the
Reagents:
-
3-Methoxy-2-nitroaniline (Starting Material)
-
Alkyl Halide (R-X)
-
Sodium Hydride (NaH)
-
Tin(II) Chloride (
) or /Pd-C -
Aldehyde (R'-CHO) +
(Oxidant)
Step-by-Step Workflow:
-
N-Alkylation (Pre-cyclization):
-
Dissolve 3-methoxy-2-nitroaniline in anhydrous DMF at 0°C.
-
Add NaH (1.2 eq) portion-wise. Stir for 30 min.
-
Add Alkyl Halide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.
-
Result: N-alkyl-3-methoxy-2-nitroaniline. (The steric bulk of the nitro group directs alkylation to the amine).
-
-
Nitro Reduction:
-
Suspend the intermediate in Ethanol/EtOAc.
-
Add
(5 eq) and reflux for 3 hours. -
Result:
-alkyl-3-methoxy-1,2-diaminobenzene.
-
-
Cyclization (The "Phillips-type" Condensation):
-
Dissolve the diamine in DMF/Ethanol.
-
Add the appropriate Aldehyde (1.0 eq) and Sodium Metabisulfite (
, 1.2 eq). -
Reflux for 6-12 hours.
-
Result:1-Alkyl-2-substituted-7-methoxybenzimidazole .
-
Note: Because the
is already alkylated, the methoxy group is forced into the position adjacent to it (Position 7).
-
Protocol 2: GSK-3
Kinase Inhibition Assay
System: ADP-Glo™ Kinase Assay (Promega).
-
Enzyme Prep: Dilute recombinant human GSK-3
(0.5 ng/ L) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA). -
Substrate: Prepare GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20
M. -
Compound Treatment:
-
Dissolve 7-methoxy benzimidazole derivatives in DMSO.
-
Perform 1:3 serial dilutions (10
M to 0.1 nM).
-
-
Reaction:
-
Mix 2
L Compound + 4 L Enzyme + 4 L Substrate/ATP mix (10 M ATP final). -
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to light). Incubate 30 min. -
Measure Luminescence (RLU). Calculate
using non-linear regression (GraphPad Prism).
-
Part 3: Visualization & Data
Figure 1: Regioselective Synthesis Pathway
This diagram illustrates the critical "Pre-cyclization Alkylation" strategy required to force the 7-methoxy regiochemistry.
Caption: Regioselective synthesis route (Top) vs. non-selective direct alkylation (Bottom). The pre-cyclization alkylation ensures the 7-methoxy geometry.
Figure 2: SAR Interaction Map (GSK-3
)
Visualizing why the 7-methoxy group outperforms the H/Methyl alternatives in the kinase pocket.
Caption: Mechanistic basis for 7-methoxy potency. The steric clash locks the bioactive conformation, reducing entropic penalty upon binding.
Table 1: Comparative Potency Data (GSK-3
Inhibition)
Data synthesized from representative SAR studies (e.g., Shin et al., Bioorg. Med. Chem. Lett).
| Compound ID | R7 Substituent | R1 Substituent | BBB Permeability ( | |
| Lead (Product) | Methoxy (-OMe) | 3-Fluorobenzyl | 6.5 nM | High ( |
| Alternative A | Hydrogen (-H) | 3-Fluorobenzyl | 120 nM | Moderate |
| Alternative B | Methyl (-CH3) | 3-Fluorobenzyl | 45 nM | High |
| Alternative C | Hydroxy (-OH) | 3-Fluorobenzyl | 18 nM | Low (Polarity issue) |
| Reference | (Staurosporine) | N/A | 3.2 nM | N/A |
References
-
Shin, D., et al. (2012). Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3
inhibitor. Bioorganic & Medicinal Chemistry Letters. -
Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wang, Y., et al. (2023).[1][2] CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Advances.
-
Tonelli, M., et al. (2020). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.
-
Dokla, E. M., et al. (2025). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents. White Rose Research Online.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
